molecular formula C10H13NO2 B561489 1-(2-Amino-3-ethoxyphenyl)ethanone CAS No. 106634-70-2

1-(2-Amino-3-ethoxyphenyl)ethanone

Cat. No.: B561489
CAS No.: 106634-70-2
M. Wt: 179.219
InChI Key: VUAVPHBUAQDRRE-UHFFFAOYSA-N
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Description

1-(2-Amino-3-ethoxyphenyl)ethanone is a substituted acetophenone derivative featuring an amino group at the 2-position and an ethoxy group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 179.22 g/mol. The ethoxy group contributes moderate lipophilicity, while the amino group enables hydrogen bonding, influencing solubility and reactivity. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, though its specific applications require further exploration.

Properties

CAS No.

106634-70-2

Molecular Formula

C10H13NO2

Molecular Weight

179.219

IUPAC Name

1-(2-amino-3-ethoxyphenyl)ethanone

InChI

InChI=1S/C10H13NO2/c1-3-13-9-6-4-5-8(7(2)12)10(9)11/h4-6H,3,11H2,1-2H3

InChI Key

VUAVPHBUAQDRRE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1N)C(=O)C

Synonyms

Ethanone,1-(2-amino-3-ethoxyphenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-(2-Amino-3-ethoxyphenyl)ethanone vary in substituent type, position, and electronic effects. Below is a detailed analysis:

Substituent Variations and Electronic Effects

1-(2-Amino-3-hydroxyphenyl)ethanone
  • Substituents: Hydroxyl (-OH) at position 3, amino (-NH₂) at position 2.
  • Molecular Weight : 151.17 g/mol .
  • Key Properties :
    • Higher polarity due to the hydroxyl group, enhancing solubility in polar solvents (e.g., 1 mg/mL in DMSO) .
    • Melting point: ~176–179°C .
  • Synthesis: Catalytic hydrogenation of 3-hydroxy-2-nitroacetophenone using Pt/C or Raney nickel .
  • Bioactivity : Demonstrates antioxidant activity in DPPH assays .
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
  • Substituents : Chloro (-Cl) at position 3, methoxy (-OCH₃) at position 4.
  • Molecular Weight : 199.63 g/mol .
  • Reduced solubility compared to hydroxyl analogs due to lower polarity.
  • Synthesis: Reduction of nitro precursors or hydrogenolysis of halogenated intermediates .
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone
  • Substituents : Methoxy groups at positions 3, 4, and 5.
  • Molecular Weight : 241.26 g/mol .
  • Key Properties: High steric hindrance and electron-donating effects from multiple methoxy groups. Likely lower solubility in aqueous media compared to mono-substituted analogs.

Functional Group Modifications

1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone
  • Substituents : Trifluoroacetyl (-COCF₃) at position 1, methoxy at position 3.
  • Molecular Weight : 247.18 g/mol .
  • Key Properties: Strong electron-withdrawing effects from trifluoro group enhance electrophilicity. Potential applications in antimalarial agents, as seen in related trifluoroacetyl indole derivatives .
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride
  • Substituents : Chloro at position 5, trifluoroacetyl at position 1.
  • Molecular Weight : 272.67 g/mol .
  • Key Properties :
    • Hydrochloride salt improves stability and aqueous solubility.
    • Chloro and trifluoro groups synergistically increase reactivity in substitution reactions.

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (mg/mL) Synthesis Method Notable Bioactivity
This compound Ethoxy (3), Amino (2) 179.22 Moderate (DMSO) Hydrogenation of nitro precursors Under investigation
1-(2-Amino-3-hydroxyphenyl)ethanone Hydroxyl (3), Amino (2) 151.17 1 (DMSO) Catalytic hydrogenation Antioxidant
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone Chloro (3), Methoxy (4) 199.63 Low Nitro reduction/halogenation N/A
1-(2-Amino-3-methoxyphenyl)-2,2,2-trifluoroethanone Trifluoro (1), Methoxy (3) 247.18 Moderate (DMF) Suzuki coupling Antimalarial potential
1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone Methoxy (3,4,5), Amino (2) 241.26 Low Multi-step methoxylation N/A

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